molecular formula C15H9BrCl2N2O B1527098 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1203335-92-5

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B1527098
CAS RN: 1203335-92-5
M. Wt: 384.1 g/mol
InChI Key: IONQGDVKTOKFDD-UHFFFAOYSA-N
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Description

The compound “6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” is likely a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 6th position, a pyridin-2-yl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The bromine atom, pyridin-2-yl group, and carbonyl chloride group would be attached at the 6th, 2nd, and 4th positions of the quinoline ring, respectively .

Scientific Research Applications

Synthesis and Organic Chemistry

  • The compound serves as an intermediate in the synthesis of chloro compounds from bromo derivatives in π-deficient series like pyridine and quinoline, enabling the conversion of compounds like 7-bromo-8-hydroxyquinoline to 7-chloro-8-hydroxyquinoline (Mongin et al., 1996).
  • It is also utilized in the synthesis of flat N(sp²)C(sp²)N(sp²) pincer palladacycle, exhibiting unique photoluminescent properties (Consorti et al., 2004).

Pharmacological Applications

  • The compound is part of the synthesis process for EGFR inhibitors, showing potential as targeted anticancer agents. Certain derivatives have shown superior inhibitory activity and cytotoxicity against human cancer cell lines (Allam et al., 2020).
  • Additionally, it's used in the creation of rhodium(III) complexes with potential anti-platelet activity, which can be significant in developing new anti-inflammatory drugs (Margariti et al., 2020).

Material Science and Photoluminescence

  • Its derivatives, like the flat N(sp²)C(sp²)N(sp²) pincer palladacycle, exhibit low fluorescence emission in both solution and solid state, attributed to its rigid and flat structure, which is of interest in material science and photonic applications (Consorti et al., 2004).
  • The compound is also a part of the synthesis of a new photoluminescent coordination polymer constructed with an N-donor ligand having extended coordination capabilities derived from quinoline and pyridine (Twaróg et al., 2020).

Bioimaging and Sensor Applications

  • Modified bipyridine-based constructs involving derivatives of this compound have been evaluated as turn-on fluorescent sensors for Zn²⁺ ions in aqueous solution, finding applications in bioimaging studies (Pawar et al., 2016).

properties

IUPAC Name

6-bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClN2O.ClH/c16-9-4-5-12-10(7-9)11(15(17)20)8-14(19-12)13-3-1-2-6-18-13;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONQGDVKTOKFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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